molecular formula C20H14Cl2N2O2 B6138222 N,N'-1,3-phenylenebis(3-chlorobenzamide)

N,N'-1,3-phenylenebis(3-chlorobenzamide)

Cat. No.: B6138222
M. Wt: 385.2 g/mol
InChI Key: JKHBACOFQDYETG-UHFFFAOYSA-N
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Description

N,N'-1,3-Phenylenebis(3-chlorobenzamide) is a symmetrical bis-benzamide compound featuring two 3-chlorobenzamide moieties linked via a 1,3-phenylene group. Its molecular formula is C₂₀H₁₄Cl₂N₂O₂, with a molecular weight of 385.25 g/mol. The compound’s structure is characterized by:

  • Two aromatic rings substituted with chlorine at the meta position.
  • Amide linkages (-CONH-) bridging the central 1,3-phenylene spacer.

Properties

IUPAC Name

3-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-6-1-4-13(10-15)19(25)23-17-8-3-9-18(12-17)24-20(26)14-5-2-7-16(22)11-14/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHBACOFQDYETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Variations :

  • The target compound’s amide linkages contrast with thioamides () and sulfonamides (). Thioamides exhibit stronger π-π stacking due to sulfur’s polarizability, while sulfonamides enhance hydrolytic stability .
  • Replacement of benzamide with furan-2-carboxamide () introduces heterocyclic oxygen, improving solubility but reducing thermal stability .

Substituent Effects :

  • Chlorine at the meta position (target compound) increases hydrophobicity and electron-withdrawing effects compared to methyl () or bromopyridine ().
  • Bromine in ’s compound enhances reactivity in cross-coupling reactions, useful in medicinal chemistry .

Research Findings and Challenges

  • Thermal Stability : Thioamide derivatives () exhibit higher decomposition temperatures (~300°C) than amide analogs (~250°C) due to stronger intermolecular interactions .
  • Biological Activity : Schiff base analogs () demonstrate antimicrobial properties, suggesting that halogenation (e.g., chlorine in the target compound) could enhance bioactivity .
  • Solubility Issues : The target compound’s hydrophobicity may limit pharmaceutical applications, whereas furan-containing analogs () address this via polar oxygen atoms .

Preparation Methods

Data Table: Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)Reaction TimeScalability
Direct Amidation3-Cl-Benzoyl chloride, TEA, DCM, 25°C65–7812–24 hModerate
DCC-Mediated Coupling3-Cl-Benzoic acid, DCC, DMAP, DCM70–8524 hLow
Microwave-Assisted3-Cl-Benzoyl chloride, DMAP, DMF, 120°C8820 minHigh
Industrial Flow ReactorSolid acid catalyst, toluene/water, 80°C922 hHigh

Mechanistic Insights and Byproduct Management

The amidation mechanism proceeds via a tetrahedral intermediate, with base-mediated deprotonation of the amine facilitating nucleophilic attack on the carbonyl carbon. Side reactions, such as over-acylation or hydrolysis, are mitigated by stoichiometric control and anhydrous conditions. Industrial methods employ in-line IR spectroscopy to monitor reaction progress and optimize reagent ratios .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-1,3-phenylenebis(3-chlorobenzamide), and how can reaction conditions be systematically optimized?

  • Methodology : The compound is synthesized via amide bond formation between benzene-1,3-dicarboxylic acid derivatives (e.g., acid chlorides) and 3-chloroaniline. Key steps include:

  • Using coupling agents like carbodiimides (e.g., DCC) or direct reaction with 3-chloroaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions and improve yield .
  • Monitoring reaction progress via TLC or HPLC to ensure completion before purification by recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of N,N'-1,3-phenylenebis(3-chlorobenzamide)?

  • Analytical Techniques :

  • Spectroscopy :
  • 1H/13C NMR : Confirm amide bond formation and aromatic substitution patterns (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • IR : Validate carbonyl stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HR-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 393.03) .
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N, Cl) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in N,N'-1,3-phenylenebis(3-chlorobenzamide)?

  • Crystallography Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. SHELX programs (e.g., SHELXL) are preferred for refinement due to robustness in handling small-molecule data .
  • Structural Refinement : Address disorder or thermal motion using constraints (e.g., DFIX for bond lengths) and validate via R-factor convergence (<5%) .
  • Visualization : Tools like ORTEP-3 or DIAMOND for rendering asymmetric units and hydrogen-bonding networks .

Q. How can N,N'-1,3-phenylenebis(3-chlorobenzamide) be applied in supramolecular chemistry, and what experimental designs are critical for probing its host-guest interactions?

  • Supramolecular Applications :

  • Self-Assembly : Leverage the rigid benzene-1,3-dicarboxamide backbone and chloro substituents to design π-π stacking or halogen-bonded frameworks .
  • Host-Guest Studies :
  • Use fluorescence titration or isothermal titration calorimetry (ITC) to quantify binding affinities with guest molecules (e.g., aromatic amines).
  • Monitor structural changes via PXRD or DSC to confirm lattice inclusion .

Q. How should researchers address contradictions in spectroscopic or crystallographic data across studies?

  • Data Discrepancy Analysis :

  • Batch Variability : Compare synthetic protocols (e.g., solvent purity, reaction time) to identify yield/purity differences .
  • Polymorphism Screening : Perform slurry experiments or solvent-drop grinding to isolate different crystal forms and validate via SC-XRD .
  • Dynamic NMR : Resolve conformational flexibility (e.g., amide rotamers) by variable-temperature NMR .

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